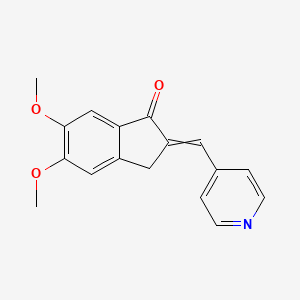

5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone

描述

Chemical Structure and Synthesis 5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone (CAS 4803-74-1) is a chalcone derivative synthesized via aldol condensation between 4-pyridinecarboxaldehyde and 5,6-dimethoxy-1-indanone in an alkaline aqueous ethanol solution . This method achieves a high yield of 98% under optimized conditions (KOH in water at 25–30°C) . The compound features a conjugated α,β-unsaturated ketone system and a pyridyl substituent, contributing to its biological activity.

Therapeutic Relevance Primarily recognized as an intermediate in the synthesis of Donepezil (a leading acetylcholinesterase (AChE) inhibitor for Alzheimer’s disease), it is also classified as a Donepezil impurity . Its structural motif—combining an indanone core with a pyridylmethylene group—is critical for binding to AChE’s peripheral anionic site (PAS) and catalytic anionic site (CAS), enhancing inhibitory potency .

属性

IUPAC Name |

5,6-dimethoxy-2-(pyridin-4-ylmethylidene)-3H-inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h3-7,9-10H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVQWDLUAIFZKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(=CC3=CC=NC=C3)C2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone typically involves the condensation of 5,6-dimethoxyindan-1-one with 4-pyridinecarboxaldehyde under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions: 5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding or other oxidized derivatives.

Reduction: Reduction reactions can convert the pyridylmethylene moiety to a group.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are typically used.

Substitution: Substitution reactions may involve reagents like hydrochloric acid or sulfuric acid in the presence of a nucleophile.

Major Products Formed:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of pyridylmethyl derivatives.

Substitution: Formation of various substituted indanone derivatives.

科学研究应用

Medicinal Chemistry Applications

1. Alzheimer's Disease Treatment:

5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone is primarily recognized as a precursor in the synthesis of donepezil hydrochloride. Donepezil is an acetylcholinesterase inhibitor that enhances cholinergic function by increasing the levels of acetylcholine in the brain, thereby improving cognitive function in patients with Alzheimer's disease .

2. Inhibition of Cholinesterases:

Research indicates that compounds with the arylidene indanone scaffold, including this compound, exhibit potent inhibitory effects against cholinesterase enzymes. These compounds have been studied for their potential to treat neurodegenerative diseases by preventing the breakdown of acetylcholine .

3. Anticancer Properties:

The indanone derivatives have shown promise as inhibitors of cancer cell proliferation. Studies have explored their efficacy against breast cancer and leukemia cells, suggesting that modifications to the indanone structure can enhance their anticancer activity .

4. Antimalarial Activity:

Some derivatives of the indanone scaffold have been identified as potential antimalarial agents. The structural modifications can influence their interaction with malaria parasites, highlighting the versatility of this compound in addressing various health challenges .

Case Study 1: Donepezil Synthesis

A patent describes an efficient method for synthesizing donepezil hydrochloride via this compound. The method emphasizes high yield (>97%) and purity (>99%) using environmentally friendly conditions . This process is significant for pharmaceutical manufacturing due to its cost-effectiveness and reduced environmental impact.

Case Study 2: Cholinesterase Inhibition

In a comparative study of various arylidene indanones, this compound demonstrated superior inhibition of acetylcholinesterase compared to other derivatives. The study highlighted its potential as a therapeutic agent for Alzheimer's disease due to its ability to prevent acetylcholine degradation .

作用机制

The mechanism of action of 5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone is not extensively documented. its structural features suggest potential interactions with biological targets such as enzymes or receptors. The compound’s indanone core and pyridylmethylene moiety may facilitate binding to specific molecular targets, influencing various biochemical pathways .

相似化合物的比较

Structural Analogs with Piperidinyl Substitutions

- 5,6-Dimethoxy-2-(4-piperidinylmethylene)-1-indanone Structure: Replaces the pyridyl group with a piperidinyl moiety. Synthesis: Benzylation of the pyridyl intermediate followed by hydrogenation yields the piperidinyl derivative, a direct precursor to Donepezil . Activity: Exhibits subnanomolar AChE inhibition (IC₅₀ ~0.27 nM), surpassing tacrine and Donepezil by 45-fold due to dual CAS/PAS interactions . Role: Active pharmaceutical ingredient (API) in Donepezil, unlike the pyridyl analog, which is a synthetic intermediate .

Hydrogenated Derivatives

- 5,6-Dimethoxy-2-(4-pyridylmethyl)-1-indanone (CAS 4803-57-0) Structure: The methylene (–CH=) group is reduced to a methyl (–CH₂–) bridge. Properties: Higher molecular weight (283.32 vs. 281.31) and altered solubility due to loss of conjugation . Application: Less studied for AChE inhibition but used as a reference standard in pharmaceutical quality control .

Spiropyrrolidine Derivatives

- Spiropyrrolidines from 5,6-Dimethoxy-2-(arylidene)-1-indanone Synthesis: Generated via 1,3-dipolar cycloaddition of azomethine ylides with indanone derivatives . Activity: Moderate AChE inhibition (IC₅₀ ~10–50 µM), significantly weaker than the parent compound, suggesting the pyridyl/piperidinyl substituent is critical for potency .

Hybrid Compounds

- 6-Chlorotacrine-Donepezil Hybrids Structure: Integrates the 5,6-dimethoxyindanone moiety with 6-chlorotacrine via a tether. Activity: Displays IC₅₀ values of ~0.3 nM, leveraging dual CAS/PAS binding for 760-fold higher potency than tacrine .

Comparative Data Table

*N/A: Not directly tested; primarily an intermediate.

生物活性

5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and as an inhibitor of certain enzymes relevant to neurodegenerative diseases. This article provides a comprehensive overview of its biological activities, including detailed research findings, case studies, and a summary of relevant data.

Chemical Structure and Synthesis

The compound belongs to the indanone class, characterized by a bicyclic structure that includes a ketone group and methoxy substituents. Its synthesis typically involves the condensation of 5,6-dimethoxy-1-indanone with pyridine-4-carboxaldehyde under basic conditions, yielding high purity and yield rates (up to 98%) as reported in various studies .

1. Acetylcholinesterase Inhibition

One of the primary biological activities of this compound is its role as an acetylcholinesterase (AChE) inhibitor . AChE inhibitors are crucial in the treatment of Alzheimer's disease as they help increase acetylcholine levels in the brain, thereby enhancing cognitive function. The compound has demonstrated significant inhibitory activity against AChE with IC50 values comparable to those of established drugs like donepezil .

2. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties , which may be attributed to its ability to inhibit AChE and reduce amyloid-beta (Aβ) aggregation. In vitro studies have shown that treatment with this compound can lower Aβ plaque deposition in cellular models, suggesting its potential use in Alzheimer's therapy . Additionally, it has been shown to modulate microglial activity, promoting a phenotype that aids in the clearance of Aβ .

3. Antioxidant Activity

The compound also displays antioxidant activity , which is essential for protecting neuronal cells from oxidative stress—a contributing factor in neurodegenerative diseases. Its antioxidant properties may enhance its neuroprotective effects by reducing oxidative damage within the brain .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Studies have shown that the presence of methoxy groups at positions 5 and 6 enhances lipophilicity and bioavailability, which are critical for crossing the blood-brain barrier (BBB) .

Case Study: In Vivo Efficacy

In a study involving APP/PS1 transgenic mice—a model for Alzheimer's disease—administration of this compound resulted in significant reductions in both soluble and insoluble Aβ levels. The treatment was associated with improved cognitive function as assessed by behavioral tests .

Case Study: Cytotoxicity Assessment

In cytotoxicity assays using SH-SY5Y neuronal cells, the compound was found to be non-toxic at therapeutic concentrations. This indicates a favorable safety profile for further development as a therapeutic agent .

常见问题

Q. Methodological Answer :

- HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30) at 1 mL/min .

- LC-MS/MS : Detect impurities like des-pyridyl derivatives (m/z 281 → 192) with a limit of quantification (LOQ) of 0.05% .

Advanced: How can computational modeling predict the compound’s binding affinity for acetylcholinesterase (AChE)?

Q. Methodological Answer :

- Docking Simulations : Use AutoDock Vina with the AChE crystal structure (PDB ID 1EVE). The pyridylmethylene group shows strong π-π stacking with Trp286, while dimethoxy groups enhance hydrophobic interactions .

- MD Simulations : Assess stability of the ligand-protein complex in explicit solvent (e.g., GROMACS) over 100 ns to validate binding poses .

Basic: What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。